molecular formula C16H13NO2 B494273 7-Methoxy-2-phenyl-quinolin-4-ol CAS No. 20430-72-2

7-Methoxy-2-phenyl-quinolin-4-ol

Cat. No.: B494273
CAS No.: 20430-72-2
M. Wt: 251.28g/mol
InChI Key: JZVUAOCDNFNSGQ-UHFFFAOYSA-N
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Description

7-Methoxy-2-phenyl-quinolin-4-ol: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-phenyl-quinolin-4-ol can be achieved through several methods, including:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

    Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid.

    Pfitzinger Reaction: This method involves the reaction of isatin with an aromatic aldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-phenyl-quinolin-4-ol involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects. It can also inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but lacking the methoxy and phenyl groups.

    2-Phenylquinoline: Similar structure but without the methoxy group.

    7-Methoxyquinoline: Similar structure but without the phenyl group.

Uniqueness

7-Methoxy-2-phenyl-quinolin-4-ol is unique due to the presence of both the methoxy and phenyl groups, which enhance its chemical reactivity and biological activity. These substituents can influence the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-methoxy-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVUAOCDNFNSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20430-72-2
Record name 20430-72-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 7-Methoxy-2-phenyl-quinolin-4-ol in the development of HCV NS3 protease inhibitors?

A1: this compound serves as a key structural element within a series of tetrapeptidic inhibitors targeting the HCV NS3 protease [, ]. Researchers incorporated this compound as a substituent on a novel 4-hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid scaffold designed to mimic N-acyl-L-hydroxyproline. This scaffold occupies the P2 position of the inhibitor, while the P1, P3, and P4 positions were varied with different amino acid derivatives to optimize binding affinity [, ].

Q2: How potent are the HCV NS3 protease inhibitors incorporating this compound?

A2: The research demonstrates the successful development of potent HCV NS3 protease inhibitors incorporating this compound. Through systematic exploration of different amino acid substitutions at the P1, P3, and P4 positions, the researchers identified several promising inhibitors [, ]. Notably, the most effective inhibitor exhibited a Ki value of 1.1 nM, highlighting the significant potential of this structural class for further development [, ]. This level of potency suggests a strong interaction between the inhibitor and the NS3 protease, warranting further investigation into the binding mode and mechanism of action.

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